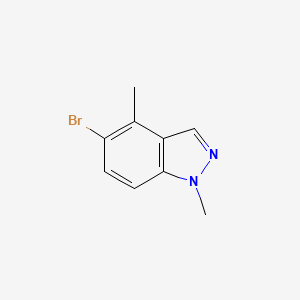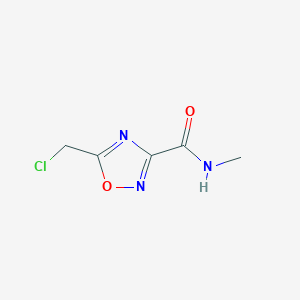
4-ブロモ-2,3-ジメチル-2H-インダゾール
概要
説明
4-Bromo-2,3-dimethyl-2H-indazole is a chemical compound with the CAS Number: 1159511-85-9 . It has a molecular weight of 225.09 and is a white solid . The IUPAC name for this compound is 4-bromo-2,3-dimethyl-2H-indazole .
Synthesis Analysis
The synthesis of 2H-indazoles, such as 4-Bromo-2,3-dimethyl-2H-indazole, involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of 4-Bromo-2,3-dimethyl-2H-indazole is C9H9BrN2 . The average mass is 225.085 Da and the monoisotopic mass is 223.994904 Da .Physical and Chemical Properties Analysis
4-Bromo-2,3-dimethyl-2H-indazole is a white solid . It should be stored at room temperature .科学的研究の応用
抗がん活性
4-ブロモ-2,3-ジメチル-2H-インダゾール: は、さまざまな癌細胞株を阻害する能力により、癌治療の可能性について研究されています。 インダゾール部分は、抗癌作用を持つものも含め、多くの薬理学的に活性な化合物に共通して見られる特徴です 。ブロモ基とメチル基は、化合物の生物活性をさらに高める可能性があり、新しい抗癌剤の開発に適した候補となります。
抗炎症および鎮痛用途
4-ブロモ-2,3-ジメチル-2H-インダゾールなどのインダゾール骨格を含む化合物は、有望な抗炎症および鎮痛活性を示しています。 これは、炎症性疾患と疼痛管理の治療のための潜在的な治療剤となります .
抗菌および抗細菌特性
インダゾールの構造モチーフは、抗菌および抗細菌特性を持つことが知られています。 ブロモ基とメチル基の付加は、これらの特性を潜在的に改善し、耐性菌株に対抗できる新しい抗生物質の開発につながる可能性があります .
降圧効果
インダゾール誘導体は、降圧効果を示すことが報告されています。 したがって、4-ブロモ-2,3-ジメチル-2H-インダゾールは、高血圧や関連する心臓血管疾患を管理するための新しい化合物の合成に利用できます .
セロトニン受容体拮抗作用
インダゾール化合物は、セロトニン受容体拮抗薬としての役割について調査されています。 この応用は、うつ病や不安などの精神障害の治療薬の開発に不可欠です .
ホスホイノシチド3キナーゼ阻害
インダゾール環系は、呼吸器疾患の治療に重要なホスホイノシチド3キナーゼδの選択的阻害剤に使用されます4-ブロモ-2,3-ジメチル-2H-インダゾールは、これらの阻害剤の合成の出発点として役立つ可能性があります .
Safety and Hazards
The safety information for 4-Bromo-2,3-dimethyl-2H-indazole includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H320 (Causes eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
作用機序
Target of Action
Indazole-containing heterocyclic compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It’s known that indazoles interact with their targets to modulate their activity . The bromo and methyl groups on the 4-Bromo-2,3-dimethyl-2H-indazole molecule could potentially enhance its binding affinity to its targets, thereby modulating their activity.
Biochemical Pathways
Given the broad range of bioactivities exhibited by indazole derivatives, it can be inferred that multiple biochemical pathways could be influenced .
Pharmacokinetics
The presence of bromo and methyl groups could potentially influence its pharmacokinetic properties, including its absorption and distribution in the body, its metabolism, and its rate of excretion .
Result of Action
Indazole derivatives are known to exhibit a range of bioactivities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects . Therefore, the effects of 4-Bromo-2,3-dimethyl-2H-indazole at the molecular and cellular level could potentially include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,3-dimethyl-2H-indazole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
生化学分析
Biochemical Properties
4-Bromo-2,3-dimethyl-2H-indazole plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 4-Bromo-2,3-dimethyl-2H-indazole is with phosphoinositide 3-kinase δ (PI3Kδ), an enzyme involved in cell signaling pathways . By inhibiting PI3Kδ, 4-Bromo-2,3-dimethyl-2H-indazole can modulate signaling pathways that are crucial for cell growth, survival, and metabolism. Additionally, this compound has been shown to interact with other proteins involved in inflammatory and immune responses, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 4-Bromo-2,3-dimethyl-2H-indazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-2,3-dimethyl-2H-indazole can inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . It also affects the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, leading to altered cellular behavior and function
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-2,3-dimethyl-2H-indazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the primary mechanisms is the inhibition of PI3Kδ, which disrupts downstream signaling pathways involved in cell proliferation and survival . Additionally, 4-Bromo-2,3-dimethyl-2H-indazole can bind to other target proteins, modulating their activity and influencing various cellular processes . These molecular interactions provide insights into the potential therapeutic applications of 4-Bromo-2,3-dimethyl-2H-indazole in treating diseases characterized by dysregulated cell signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2,3-dimethyl-2H-indazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, making it suitable for prolonged studies . Its degradation products and their potential effects on cellular function need to be further investigated. Long-term studies have indicated that 4-Bromo-2,3-dimethyl-2H-indazole can maintain its biological activity over extended periods, suggesting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Bromo-2,3-dimethyl-2H-indazole vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate target pathways without causing significant toxicity . At higher doses, 4-Bromo-2,3-dimethyl-2H-indazole may exhibit toxic effects, including hepatotoxicity and nephrotoxicity These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects
Metabolic Pathways
4-Bromo-2,3-dimethyl-2H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450s and transferases, which play a crucial role in determining the pharmacokinetics and pharmacodynamics of 4-Bromo-2,3-dimethyl-2H-indazole . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 4-Bromo-2,3-dimethyl-2H-indazole within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, 4-Bromo-2,3-dimethyl-2H-indazole can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors collectively determine the bioavailability and therapeutic efficacy of 4-Bromo-2,3-dimethyl-2H-indazole.
Subcellular Localization
The subcellular localization of 4-Bromo-2,3-dimethyl-2H-indazole plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Bromo-2,3-dimethyl-2H-indazole may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of 4-Bromo-2,3-dimethyl-2H-indazole is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
4-bromo-2,3-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-9-7(10)4-3-5-8(9)11-12(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHIUSSSKAQHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



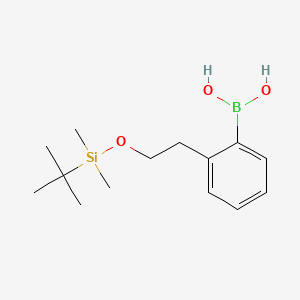
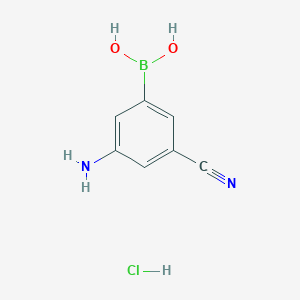

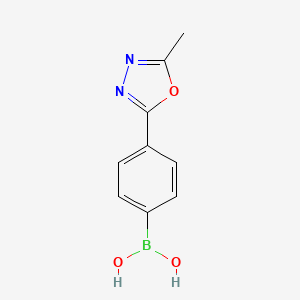
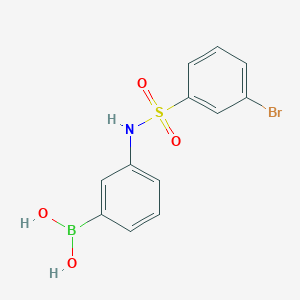
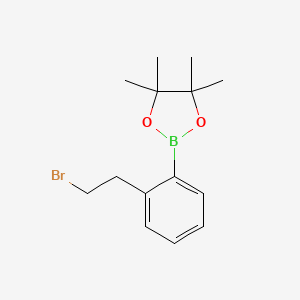
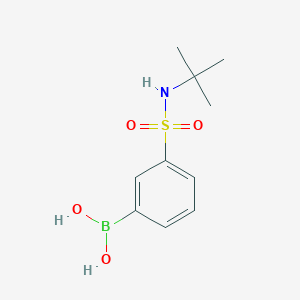

![3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1519973.png)

![Bicyclo[2.2.1]hept-2-en-2-ylboronic acid](/img/structure/B1519976.png)
